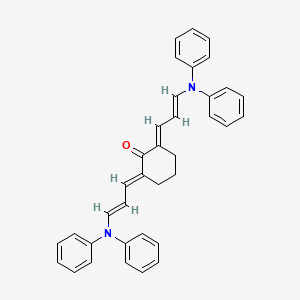
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone is an organic compound with the molecular formula C({36})H({30})N(_{2})O It is a derivative of cyclohexanone, featuring two diphenylamino groups attached to the allylidene moieties at the 2 and 6 positions of the cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and diphenylamine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and under reflux conditions to facilitate the formation of the desired product.
Step 1: Preparation of the intermediate - The initial step involves the formation of the intermediate compound by reacting cyclohexanone with diphenylamine in the presence of a base.
Step 2: Condensation reaction - The intermediate is then subjected to a condensation reaction with an aldehyde, such as benzaldehyde, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(3-phenylallylidene)cyclohexanone
- 2,6-Bis(4-dimethylamino-benzylidene)cyclohexanone
- 2,6-Bis(3,3-dichloro-allylidene)cyclohexanone
Uniqueness
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone is unique due to the presence of diphenylamino groups, which impart distinct electronic and steric properties
Propiedades
Fórmula molecular |
C36H32N2O |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
(2E,6E)-2,6-bis[(E)-3-(N-phenylanilino)prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C36H32N2O/c39-36-30(18-14-28-37(32-20-5-1-6-21-32)33-22-7-2-8-23-33)16-13-17-31(36)19-15-29-38(34-24-9-3-10-25-34)35-26-11-4-12-27-35/h1-12,14-15,18-29H,13,16-17H2/b28-14+,29-15+,30-18+,31-19+ |
Clave InChI |
OHJQLVMCCMAGNG-WULKTOGISA-N |
SMILES isomérico |
C1C/C(=C\C=C\N(C2=CC=CC=C2)C3=CC=CC=C3)/C(=O)/C(=C/C=C/N(C4=CC=CC=C4)C5=CC=CC=C5)/C1 |
SMILES canónico |
C1CC(=CC=CN(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=CC=CN(C4=CC=CC=C4)C5=CC=CC=C5)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


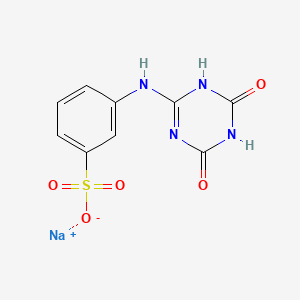
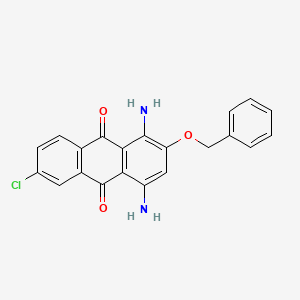
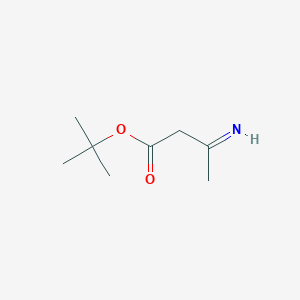
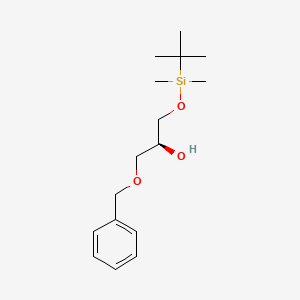
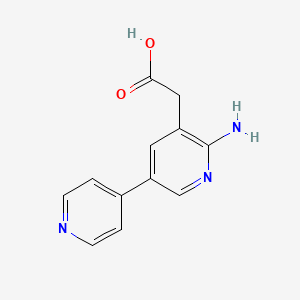
![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)

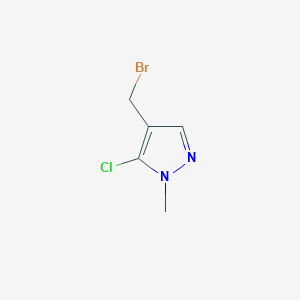
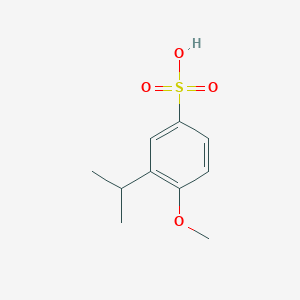
![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
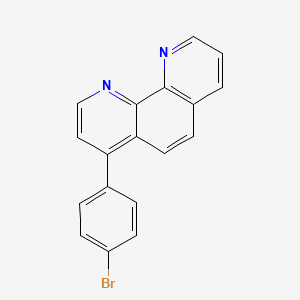

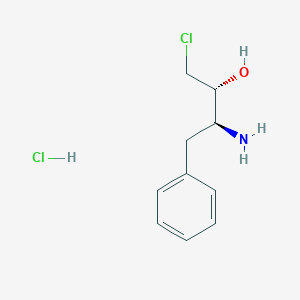
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)
